1,2-Di(naphthalen-1-yl)ethane-1,2-dione
CAS No.: 3457-41-8
Cat. No.: VC16234264
Molecular Formula: C22H14O2
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3457-41-8 |
|---|---|
| Molecular Formula | C22H14O2 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 1,2-dinaphthalen-1-ylethane-1,2-dione |
| Standard InChI | InChI=1S/C22H14O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
| Standard InChI Key | BBWHFKLQXLXHNI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound consists of a central ethanedione (diketone) group flanked by two naphthalen-1-yl substituents. The naphthalene rings contribute to the molecule’s rigidity and planar geometry, while the diketone moiety introduces electrophilic reactivity. The IUPAC name, 1,2-di(naphthalen-1-yl)ethane-1,2-dione, reflects this arrangement .
Molecular Geometry
X-ray crystallography studies of analogous naphthyl-containing compounds reveal that steric hindrance between the naphthalene groups often results in a twisted conformation, minimizing van der Waals repulsions . This spatial arrangement influences the compound’s solubility and crystallization behavior.
Spectroscopic Identification
Key spectroscopic data include:
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm corresponding to the carbonyl (C=O) stretches .
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NMR Spectroscopy: NMR signals for aromatic protons appear in the δ 7.2–8.5 ppm range, while the diketone carbons resonate near δ 190–200 ppm in NMR .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.3454 g/mol |
| XLogP3 | 5.2 (predicted) |
| Hydrogen Bond Acceptor Count | 2 |
Table 1: Key molecular properties of 1,2-di(naphthalen-1-yl)ethane-1,2-dione .
Synthesis and Preparation
Conventional Synthetic Routes
The compound is typically synthesized via Friedel-Crafts acylation, where naphthalene reacts with oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl):
This method yields moderate to high purity but requires stringent control of reaction conditions to avoid over-acylation .
Purification and Characterization
Post-synthesis purification involves column chromatography using silica gel and a hexane/ethyl acetate eluent system. Recrystallization from dichloromethane-hexane mixtures produces needle-like crystals suitable for X-ray analysis .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in aromatic hydrocarbons (e.g., toluene) and halogenated solvents (e.g., dichloromethane). Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmospheres .
Reactivity Profile
The diketone group undergoes nucleophilic additions, forming enolates that participate in cross-coupling reactions. For example, treatment with Grignard reagents yields tetra-substituted ethylene derivatives:
Such reactions are pivotal in constructing complex organic frameworks .
Applications in Chemical Research
Catalysis
The compound serves as a precursor for ligands in transition-metal catalysis. Palladium complexes derived from its reduced diamine analog (1,2-di(naphthalen-1-yl)ethane-1,2-diamine) exhibit high activity in Suzuki-Miyaura couplings .
Materials Science
Recent Advances and Future Directions
Recent studies (2023–2025) have explored its role in photocatalysis, where visible-light irradiation generates reactive oxygen species for organic transformations . Future research may focus on:
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Developing asymmetric variants for enantioselective synthesis.
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Investigating its electrochemical properties for battery applications.
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